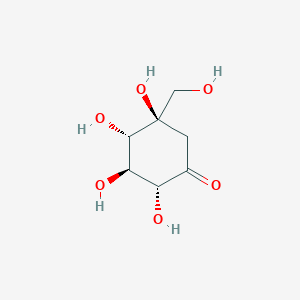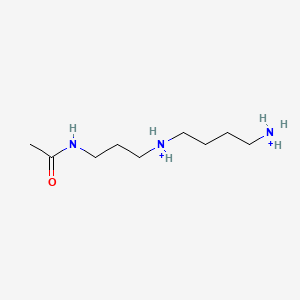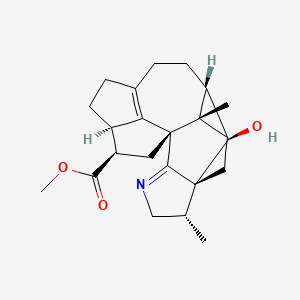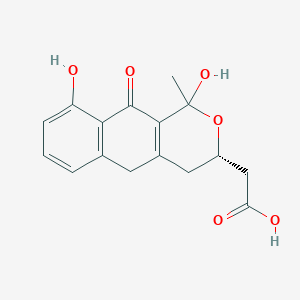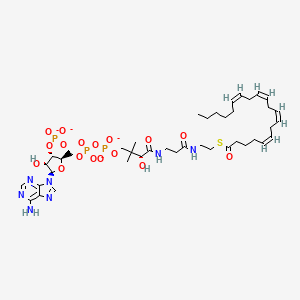
arachidonoyl-CoA(4-)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arachidonoyl-CoA(4-) is an acyl-CoA(4-) arising from deprotonation of the phosphate and diphosphate functions of arachidonoyl-CoA. It has a role as a human metabolite. It is a polyunsaturated fatty acyl-CoA(4-) and an (11Z)-Delta(11)-fatty acyl-CoA(4-). It is a conjugate base of an arachidonoyl-CoA.
Wissenschaftliche Forschungsanwendungen
Coenzyme A-mediated Transacylation in Platelets
Arachidonoyl-CoA is involved in the synthesis of arachidonoyl phosphatides in human platelets. This process is crucial for the remodeling of phospholipids, representing a mechanism for enriching phospholipids with arachidonic acid (Kramer, Pritzker, & Deykin, 1984).
Role in Apoptosis
A study suggests that inhibitors of CoA-independent transacylase, which regulates arachidonate-phospholipid remodeling, induce apoptosis in cells. This remodeling is significant for the distribution of arachidonate in membrane phospholipids, indicating its role in cell proliferation and programmed cell death (Surette, Winkler, Fonteh, & Chilton, 1996).
Arachidonoyl-CoA Synthetase Distribution
Arachidonoyl-CoA synthetase, which is distinct from nonspecific acyl-CoA synthetase, is widely distributed in various human cells and tissues. It plays a key role in incorporating arachidonic acid into cellular lipids (Laposata, Reich, & Majerus, 1985).
Inhibition Studies in Neutrophils
In human neutrophils, inhibitors of CoA-independent transacylase impede the movement of arachidonate into ether-linked phospholipids. This study highlights the enzyme's role in arachidonic acid metabolism and the formation of platelet-activating factor (Chilton, Fonteh, Sung, Hickey, Torphy, Mayer, Marshall, Heravi, & Winkler, 1995).
Synthesis in the Retina
The synthesis of arachidonoyl CoA in the human, bovine, rat, and frog retina is essential for the formation of specific polyenoyl CoAs. This activity is most active in microsomal membranes, indicating its importance in the retina's biochemistry (Reddy & Bazan, 1984).
Novel ATP- and CoA-independent Synthesis Pathway
The synthesis of arachidonoylethanolamide, a cannabinoid receptor ligand, happens through an ATP- and CoA-independent pathway, suggesting a unique chemical paradigm in the conjugation of arachidonic acid (Kruszka & Gross, 1994).
Control of Free Arachidonic Acid Levels
Phospholipases A2 and lysophospholipid acyltransferases play a key role in controlling cellular levels of free arachidonic acid, influencing the production of eicosanoids. This regulation is crucial for various physiological and pathophysiological states (Perez-Chacon, Astudillo, Balgoma, Balboa, & Balsinde, 2009).
Eigenschaften
Produktname |
arachidonoyl-CoA(4-) |
|---|---|
Molekularformel |
C41H62N7O17P3S-4 |
Molekulargewicht |
1050 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-2-[[[[(3R)-3-hydroxy-4-[[3-[2-[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]sulfanylethylamino]-3-oxopropyl]amino]-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]oxolan-3-yl] phosphate |
InChI |
InChI=1S/C41H66N7O17P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-32(50)69-25-24-43-31(49)22-23-44-39(53)36(52)41(2,3)27-62-68(59,60)65-67(57,58)61-26-30-35(64-66(54,55)56)34(51)40(63-30)48-29-47-33-37(42)45-28-46-38(33)48/h8-9,11-12,14-15,17-18,28-30,34-36,40,51-52H,4-7,10,13,16,19-27H2,1-3H3,(H,43,49)(H,44,53)(H,57,58)(H,59,60)(H2,42,45,46)(H2,54,55,56)/p-4/b9-8-,12-11-,15-14-,18-17-/t30-,34-,35-,36+,40-/m1/s1 |
InChI-Schlüssel |
JDEPVTUUCBFJIW-YQVDHACTSA-J |
Isomerische SMILES |
CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Kanonische SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(2-chlorophenyl)-5,7-dihydroxy-8-[(2R,3S)-2-(hydroxymethyl)-1-methylpyrrolidin-3-yl]chromen-4-one](/img/structure/B1265239.png)
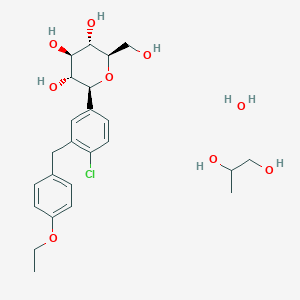

![5,7-Dihydroxy-2-(4-hydroxyphenyl)-4-oxo-4H-1-benzopyran-3-yl 6-deoxyhexopyranosyl-(1->2)-[6-deoxyhexopyranosyl-(1->6)]hexopyranoside](/img/structure/B1265243.png)
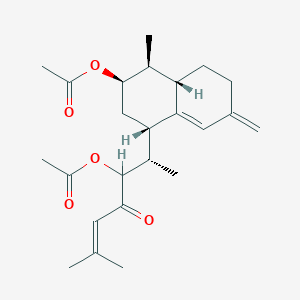
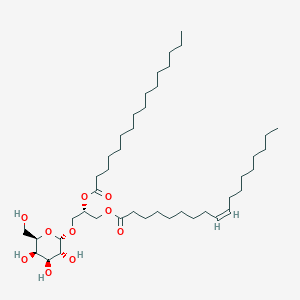
![1-O-(alpha-D-galactopyranosyl)-N-[11-(4-fluorophenyl)undecanoyl]phytosphingosine](/img/structure/B1265247.png)
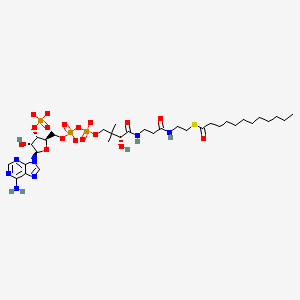
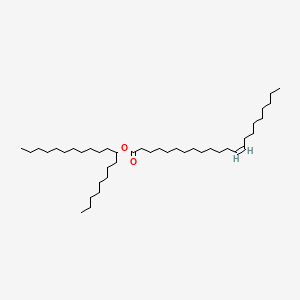
![Cucurbit[7]uril--oxaliplatin complex (1:1)](/img/structure/B1265251.png)
